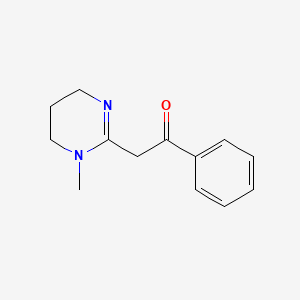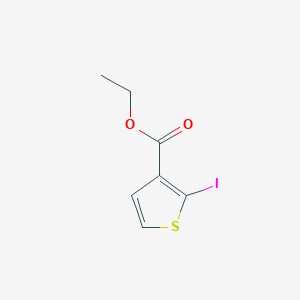
1,4-Diphenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenylanthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of an anthracene core with phenyl groups attached at the 1 and 4 positions. This compound is known for its photophysical properties, including fluorescence, making it useful in various scientific and industrial applications .
Preparation Methods
1,4-Diphenylanthracene can be synthesized through several methods. One common synthetic route involves the Suzuki–Miyaura cross-coupling reaction. This method uses 1,4-dibromoanthracene and phenylboronic acids as starting materials, with a palladium catalyst (Pd(PPh3)4) to facilitate the reaction . The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields.
Chemical Reactions Analysis
1,4-Diphenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings or the anthracene core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Diphenylanthracene has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: It serves as a marker in biological assays and imaging techniques.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism by which 1,4-diphenylanthracene exerts its effects is primarily through its photophysical properties. When exposed to light, it absorbs photons and reaches an excited state. This excited state can then release energy in the form of fluorescence. The molecular targets and pathways involved include interactions with other molecules through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
1,4-Diphenylanthracene can be compared with other anthracene derivatives such as 9,10-diphenylanthracene and 2,2’-bianthracene. While all these compounds share similar photophysical properties, this compound is unique in its specific substitution pattern, which affects its fluorescence quantum yield and stability. For example, 9,10-diphenylanthracene is also used in OLEDs but has different emission characteristics .
Properties
CAS No. |
1714-16-5 |
|---|---|
Molecular Formula |
C26H18 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1,4-diphenylanthracene |
InChI |
InChI=1S/C26H18/c1-3-9-19(10-4-1)23-15-16-24(20-11-5-2-6-12-20)26-18-22-14-8-7-13-21(22)17-25(23)26/h1-18H |
InChI Key |
ZIESDBCHTYVUNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC4=CC=CC=C4C=C23)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)








![17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide](/img/structure/B13124776.png)

![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)
